3-(1-(2-Norbornyl)ethyl)carbazic acid ethyl ester
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Overview
Description
3-(1-(2-Norbornyl)ethyl)carbazic acid ethyl ester is a complex organic compound that belongs to the class of carbazic acid esters. These compounds are characterized by the presence of a carbazic acid moiety linked to an ethyl ester group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-Norbornyl)ethyl)carbazic acid ethyl ester typically involves the reaction of carbazic acid with an appropriate alcohol under acidic conditions. One common method is the Fischer esterification, where carbazic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and solvents is optimized to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-Norbornyl)ethyl)carbazic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce the corresponding carbazic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether as a solvent.
Substitution: Various nucleophiles, appropriate solvents depending on the nucleophile.
Major Products Formed
Hydrolysis: Carbazic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
3-(1-(2-Norbornyl)ethyl)carbazic acid ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-(2-Norbornyl)ethyl)carbazic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active carbazic acid, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, ethyl ester: Similar structure but lacks the norbornyl group.
Carbamic acid, (3-chlorophenyl)-, ethyl ester: Contains a chlorophenyl group instead of the norbornyl group.
Carbamic acid, methylnitroso-, ethyl ester: Contains a methylnitroso group.
Uniqueness
3-(1-(2-Norbornyl)ethyl)carbazic acid ethyl ester is unique due to the presence of the norbornyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological molecules, making it a valuable compound for various applications .
Properties
CAS No. |
91695-67-9 |
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Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
ethyl N-[1-(2-bicyclo[2.2.1]heptanyl)ethylamino]carbamate |
InChI |
InChI=1S/C12H22N2O2/c1-3-16-12(15)14-13-8(2)11-7-9-4-5-10(11)6-9/h8-11,13H,3-7H2,1-2H3,(H,14,15) |
InChI Key |
AHEIXKMVTNEBKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NNC(C)C1CC2CCC1C2 |
Origin of Product |
United States |
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